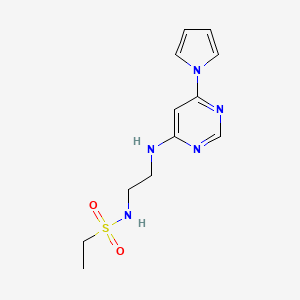

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-2-20(18,19)16-6-5-13-11-9-12(15-10-14-11)17-7-3-4-8-17/h3-4,7-10,16H,2,5-6H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMNJNZHLOIYJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic conditions.

Introduction of the Pyrrole Group: The pyrrole group is introduced via a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Coupling Reaction: The pyrrole and pyrimidine moieties are coupled using a palladium-catalyzed cross-coupling reaction.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Anticancer Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide has been investigated for its potential as a kinase inhibitor , particularly targeting BCR-ABL mutations associated with chronic myeloid leukemia (CML). Preliminary studies indicate that the compound may inhibit key signaling pathways involved in cancer cell proliferation, making it a candidate for further pharmacological evaluation.

Inflammatory Diseases

The compound's ability to modulate inflammatory pathways has been noted, suggesting potential applications in treating conditions such as rheumatoid arthritis or other inflammatory disorders. Its mechanism may involve the inhibition of cytokine production, thereby reducing inflammation .

Enzyme Inhibition

This compound can interact with various enzymes, potentially leading to therapeutic effects in diseases where enzyme dysregulation is a factor. This includes possible interactions with enzymes involved in metabolic pathways or disease mechanisms.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Cancer Research : In vitro studies demonstrated that the compound effectively inhibited the proliferation of CML cell lines expressing BCR-ABL mutations. Further research is needed to explore its efficacy in vivo.

- Inflammation Models : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting its potential use in therapeutic settings for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

- N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is unique due to its specific combination of pyrrole and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine ring, a pyrrole moiety, and a sulfonamide group, suggest a variety of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H20N6O2S |

| Molecular Weight | 348.43 g/mol |

| CAS Number | 1396624-52-4 |

The presence of both the pyrimidine and pyrrole rings indicates potential interactions with various biological targets, making this compound of interest for further investigation.

This compound is believed to exert its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. By binding to the active sites of these kinases, the compound may disrupt signaling cascades that promote cell proliferation and survival, particularly in cancer cells.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities. Key findings related to this compound include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by targeting kinase pathways.

- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity, which could extend to this compound.

- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory responses, indicating possible therapeutic uses in inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

Case Study 1: Kinase Inhibition

A study on a related pyrimidine derivative demonstrated effective inhibition of specific kinases associated with tumor growth. The structure-function relationship highlighted the importance of the pyrrole and sulfonamide groups in enhancing binding affinity to kinase targets .

Case Study 2: Antimicrobial Activity

Research involving sulfonamide derivatives has shown promising results against bacterial strains. The mechanism often involves competitive inhibition of bacterial enzymes critical for folate synthesis . Given the structural similarities, this compound may exhibit similar properties.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bosutinib | Pyridine derivative | Anticancer |

| Milrinone | Pyridine and amine groups | Cardiovascular agent |

| Neratinib | Aniline and pyridine | Anticancer |

| Olprinone | Pyridine and carbonyl | Cardiovascular agent |

| 6-Aminopyrimidine Sulfonamide | Pyrimidine core with sulfonamide | Antimicrobial |

This table illustrates the diversity within this chemical class while underscoring the unique combination of functionalities present in this compound.

Q & A

Q. What are the recommended synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)ethanesulfonamide, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 6-(1H-pyrrol-1-yl)pyrimidin-4-amine with ethylenediamine derivatives, followed by sulfonylation using ethanesulfonyl chloride. Purification via column chromatography (silica gel, gradient elution) is recommended. Purity validation requires HPLC (C18 column, UV detection at 255 nm) and mass spectrometry (ESI-MS for molecular ion confirmation). Structural confirmation via -NMR (e.g., δ 8.2 ppm for pyrimidine protons) and elemental analysis (C, H, N, S) is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies indicate ≥5-year integrity under these conditions. For handling, use PPE (gloves, lab coat, goggles) and work in a fume hood. Pre-experiment review of Safety Data Sheets (SDS) is mandatory, as analogs like N-(1-phenethyl-4-piperidyl)-N-phenethylpropanamide require hazard protocols despite unclassified GHS status .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide derivative?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm) and N-H bends (~1600 cm).

- NMR : -NMR for pyrrole (δ 6.5–7.0 ppm) and pyrimidine protons; -NMR for aromatic carbons.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]).

- Elemental Analysis : Ensure <1% deviation from theoretical C/H/N/S ratios .

Advanced Research Questions

Q. How can computational modeling optimize the compound's biological activity, and what parameters should be prioritized?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Prioritize parameters like ligand-receptor binding energy (ΔG ≤ -8 kcal/mol) and solvent-accessible surface area (SASA) for solubility. Experimental validation via IC assays (e.g., enzyme inhibition) should follow computational predictions .

Q. What strategies resolve contradictory data between in vitro and in vivo efficacy studies for this compound?

- Methodological Answer : Contradictions may arise from metabolic instability or poor pharmacokinetics. Strategies include:

- Metabolic Profiling : Use liver microsomes to identify degradation pathways (e.g., cytochrome P450 interactions).

- Structural Modification : Introduce fluorine atoms or PEGylation to enhance stability.

- Dose Optimization : Conduct factorial design experiments (e.g., 2 designs) to balance efficacy and toxicity .

Q. How can statistical experimental design improve reaction yield and reproducibility?

- Methodological Answer : Apply response surface methodology (RSM) or Taguchi designs to optimize reaction variables (temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for sulfonylation (e.g., 60°C, DMF solvent, 1.2 eq. sulfonyl chloride). Reproducibility is enhanced by ANOVA analysis (p < 0.05 for significant factors) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound's analogs?

- Methodological Answer : Key challenges include:

- Steric Effects : Bulky substituents on the pyrrole ring may hinder target binding.

- Electronic Effects : Electron-withdrawing groups on pyrimidine alter H-bonding capacity.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity. SAR studies on analogs like N-(pyridin-4-yl)pyridin-4-amine derivatives suggest sulfonamide orientation critically impacts potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.